Benzene, 1,3-diiodo-5-(trifluoromethyl)-
Description
"Benzene, 1,3-diiodo-5-(trifluoromethyl)-" (CAS: N/A; molecular formula: C₇H₃F₃I₂) is a halogenated aromatic compound featuring two iodine substituents at the 1- and 3-positions and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the electronic distribution of the benzene ring, directing electrophilic substitution reactions to specific positions. Iodine, being a heavy halogen, imparts distinct reactivity compared to lighter halogens (e.g., fluorine, chlorine), particularly in nucleophilic aromatic substitution or cross-coupling reactions. This compound is primarily utilized in organic synthesis, pharmaceuticals, and materials science, where its unique substituent profile enables tailored electronic and steric effects .
Properties
Molecular Formula |
C7H3F3I2 |
|---|---|
Molecular Weight |
397.90 g/mol |
IUPAC Name |
1,3-diiodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H |
InChI Key |
JJSJGDLPQPEQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Trifluoromethylbenzenes
Example 1: 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂ClF₃N₂O₄)
- Structural Differences : Chlorine (at position 2) and nitro groups (positions 1 and 3) replace the iodine atoms in the target compound.
- Reactivity : The nitro groups enhance electron-withdrawing effects, making the ring highly deactivated. Chlorine, though electronegative, is less polarizable than iodine, reducing its leaving-group ability in substitution reactions.
- Applications: Used as a derivatization reagent for polyamines in chromatographic analysis due to its high reactivity with amino groups .
Example 2: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS: N/A; molecular formula: C₇H₂F₄NO₂)
- Structural Differences : A fluorine atom (position 1) and nitro group (position 2) are present.
- Reactivity : Fluorine’s small size and strong electronegativity increase ring stability but reduce nucleophilic substitution rates compared to iodine.
- Applications : Preferred over chloro analogs in food-sample derivatization due to superior precision and environmental compatibility .
Fluoro- and Iodo-Substituted Benzenes
Example 3: Benzenamine, 3-Trifluoromethyl (CAS: N/A; molecular formula: C₇H₆F₃N)
- Structural Differences : An amine group (-NH₂) replaces iodine at position 3.
- Reactivity : The amine acts as an electron-donating group, countering the -CF₃ group’s electron-withdrawing effect. This balance alters regioselectivity in electrophilic substitution.
- Applications : Used in medicinal chemistry to modulate pharmacokinetic properties, leveraging fluorine’s metabolic stability .
Other Trifluoromethylbenzene Derivatives
Example 4: 1,3-Benzodioxole (CAS: 274-09-9; molecular formula: C₇H₆O₂)
- Structural Differences : A dioxygenated ring (positions 1 and 3) replaces iodine and -CF₃ groups.
- Reactivity : The electron-rich oxygen atoms facilitate electrophilic aromatic substitution, contrasting with the electron-deficient nature of trifluoromethyl-substituted rings.
- Applications : Primarily employed in agrochemicals and fragrances due to its stability and low toxicity .
Research Findings and Data Tables
Table 2: Physical Properties (Representative Data)
| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Stability |
|---|---|---|---|
| 1,3-diiodo-5-(trifluoromethyl)benzene | ~300 (est.) | Low | Sensitive to light |
| 2-Chloro-1,3-dinitro-5-(CF₃)benzene | >250 | Moderate | Thermally stable |
| 1-Fluoro-2-nitro-4-(CF₃)benzene | ~200 | High | Hydrolytically stable |
| Benzenamine, 3-Trifluoromethyl | ~180 | High | Oxidizes in air |
Key Insights
- Electronic Effects : The -CF₃ group in all compounds strongly deactivates the ring, but substituents like iodine (polarizable, good leaving group) or fluorine (small, stable) dictate reaction pathways.
- Reactivity Trends : Iodo-substituted derivatives excel in cross-coupling reactions, whereas nitro- and fluoro-substituted analogs are preferred in analytical chemistry due to precision and stability .
- Medicinal Relevance : Fluorine and -CF₃ groups enhance bioavailability and metabolic resistance, as seen in drug-design applications .
Q & A
Q. What role does 1,3-diiodo-5-(trifluoromethyl)benzene play in derivatizing biomolecules for analytical chemistry?
- Methodological Answer : The compound serves as a derivatization reagent for amines or thiols in HPLC/GC-MS. For example, it reacts with polyamines (e.g., spermine) to form stable adducts detectable at sub-ppm levels. Optimize reaction pH (8–9) and temperature (60°C) to maximize substitution at all amino groups, as confirmed by X-ray crystallography of derivatives .
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